molecular formula C10H13NOS B2427919 5-Methyl-2-(thiolan-3-yloxy)pyridine CAS No. 2195877-65-5

5-Methyl-2-(thiolan-3-yloxy)pyridine

Cat. No. B2427919
CAS RN: 2195877-65-5
M. Wt: 195.28
InChI Key: UHUSWMWICAZCIM-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiolan-3-yloxy)pyridine, also known as MTY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTY is a derivative of pyridine and contains a thiolane ring, which makes it a unique structure with interesting properties.

Scientific Research Applications

Insecticidal Applications

Pyridine derivatives have demonstrated significant potential as insecticides. For example, a study by Bakhite et al. (2014) synthesized various pyridine derivatives and evaluated their toxicity against the cowpea aphid, Aphis craccivora Koch. The insecticidal activity of one compound was found to be about four times that of acetamiprid, a widely used insecticide. This suggests that pyridine derivatives, possibly including "5-Methyl-2-(thiolan-3-yloxy)pyridine", could be explored for agricultural pest control applications (Bakhite et al., 2014).

Bioconjugation and Protein Research

Another area of application is in bioconjugation, a technique used in biochemical research for attaching biomolecules to each other or to solid supports. Zhang et al. (2017) discussed the utility of 5-Methylene pyrrolones (5MPs) for thiol-specific and tracelessly removable bioconjugation. These compounds offer improved stability and specificity compared to traditional bioconjugation reagents, making them valuable for controlled release of conjugated cargo and temporary thiol protection in protein research (Zhang et al., 2017).

Corrosion Inhibition

Pyridine derivatives have also been studied for their corrosion inhibition properties. Ansari et al. (2014) investigated Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. The findings suggest that pyridine derivatives could be effective in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in various industries (Ansari et al., 2014).

Antimicrobial and Antineoplastic Activities

Further, pyridine derivatives have been explored for their antimicrobial and potential antineoplastic activities. Liu et al. (1996) synthesized a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone and evaluated them as inhibitors of CDP reductase activity and for their cytotoxicity in vitro and antineoplastic activity in vivo. Such compounds, including potentially "this compound", could contribute to the development of new therapeutic agents (Liu et al., 1996).

properties

IUPAC Name

5-methyl-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-2-3-10(11-6-8)12-9-4-5-13-7-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSWMWICAZCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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